Spiro[3.4]octane-7-carboxylic acid
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Research
Spirocyclic scaffolds have gained increasing attention in modern chemical research, particularly in the realm of medicinal chemistry and drug discovery. Their distinct three-dimensional structures offer a range of advantages over more traditional, planar molecular frameworks.
Spirocycles are inherently three-dimensional, a quality that is highly sought after in the design of novel bioactive molecules. nih.govbldpharm.comtandfonline.com This three-dimensionality is a direct consequence of the spiro atom, a quaternary carbon that joins the two rings. wikipedia.org The rigid nature of the spirocyclic core allows for the precise spatial orientation of functional groups, which can lead to improved interactions with biological targets. bldpharm.comtandfonline.com
The complexity of a molecule, often quantified by metrics such as the fraction of sp³ hybridized carbons (Fsp³), is a key factor in its potential for biological activity. bldpharm.comcsmres.co.uk Spirocyclic compounds, with their high sp³ character, contribute significantly to molecular complexity. bldpharm.comnih.gov This increased complexity can lead to enhanced selectivity and potency in drug candidates. bldpharm.com The introduction of spirocyclic motifs can transform flat, two-dimensional molecules into more intricate three-dimensional structures, a strategy that has been successfully employed to improve the properties of various compounds. nih.gov
The development of novel spirocyclic building blocks is crucial for expanding the accessible chemical space. sigmaaldrich.com These building blocks can be used to construct libraries of diverse compounds for high-throughput screening, accelerating the discovery of new molecules with desired properties. nih.govchem-space.com The unique structural features of spirocycles, such as their well-defined exit vectors, allow for systematic exploration of three-dimensional space, a key aspect of modern drug design. sigmaaldrich.com
Overview of Spiro[3.4]octane Core Structures in Synthetic Chemistry
The Spiro[3.4]octane core, a bicyclic system consisting of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a common carbon atom, is a valuable scaffold in synthetic chemistry. nist.govnist.gov Its derivatives have been utilized in the synthesis of various complex molecules and as building blocks for the construction of larger, more elaborate structures. sigmaaldrich.commdpi.com
The synthesis of the spiro[3.4]octane skeleton can be achieved through various synthetic routes, often involving the dialkylation of an activated carbon center or rearrangement reactions. wikipedia.org The functionalization of the spiro[3.4]octane core at different positions allows for the introduction of a wide range of substituents, leading to a diverse array of derivatives with distinct properties. mdpi.comnih.govnih.govnih.govsigmaaldrich.com
Table 1: Selected Spiro[3.4]octane Derivatives
| Compound Name | CAS Number | Molecular Formula |
| Spiro[3.4]octane | 175-56-4 | C₈H₁₄ |
| Spiro[3.4]octan-2-one | 41463-77-8 | C₈H₁₂O |
| 2-oxospiro[3.4]octane-7-carboxylic acid | C₉H₁₂O₃ | |
| 3-Amino-7-methylspiro[3.4]octane-1-carboxylic acid | C₁₀H₁₇NO₂ | |
| spiro[3.4]octane-6-carboxylic acid | 2309448-93-7 | C₉H₁₄O₂ |
| Spiro(3.4)octane-1-carboxylic acid | 1784412-52-7 | C₉H₁₄O₂ |
Data sourced from multiple chemical databases. nist.govnist.govnih.govnih.govnih.govsigmaaldrich.comuni.lu
Importance of Carboxylic Acid Functionality in Organic Synthesis
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, renowned for its versatility in a wide range of chemical transformations. numberanalytics.comfiveable.mebyjus.comnumberanalytics.com Its presence in a molecule opens up a plethora of synthetic possibilities, allowing for the facile introduction of other functional groups and the construction of more complex molecular architectures.
Carboxylic acids can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which are themselves valuable intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The acidity of the carboxyl group also allows for the formation of carboxylate salts, which can have different solubility and reactivity profiles compared to the parent acid. numberanalytics.comfiveable.me
Furthermore, the carboxylic acid moiety can participate in a number of named reactions, such as the Hell-Volhard-Zelinsky reaction for α-halogenation and the Schmidt reaction for conversion to amines. byjus.com Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important transformation that can be used to generate new carbon-carbon bonds. acs.org
In the context of this compound, the carboxylic acid group serves as a key handle for further chemical modification, enabling the synthesis of a wide range of derivatives with potentially interesting biological or material properties. biosynth.com
Table 2: Common Reactions of Carboxylic Acids
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amide Formation | Amine, Coupling Agent | Amide |
| Reduction | LiAlH₄ | Alcohol |
| α-Halogenation | Br₂, PBr₃ | α-Bromo Acyl Bromide |
| Decarboxylation | Heat | Alkane/Ketone |
This table provides a general overview of common carboxylic acid reactions. fiveable.menumberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-5-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNDYBBIBDIDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.4 Octane 7 Carboxylic Acid Derivatives
Strategic Approaches to Spiro[3.4]octane Ring System Construction
The synthesis of the spiro[3.4]octane ring system, which features a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom, presents unique stereochemical and regiochemical challenges. Overcoming these hurdles has necessitated the development of elegant and efficient synthetic strategies. These approaches can be broadly categorized into cycloaddition reactions and ring expansion or rearrangement strategies, each offering distinct advantages in accessing the spiro[3.4]octane core.
Cycloaddition Reactions in Spiro[3.4]octane Synthesis
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and spirocyclic systems, often in a highly stereocontrolled manner. Both [2+2] and [3+2] cycloaddition pathways have been effectively employed to generate key intermediates and directly form the spiro[3.4]octane skeleton.
The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane rings. In the context of spiro[3.4]octane synthesis, this reaction is typically used to construct the cyclobutane portion of the spirocycle. Photochemical [2+2] cycloadditions, in particular, have proven effective. For instance, the intramolecular [2+2] photocycloaddition of 1,3-divinylcyclopentane derivatives can yield a bicyclo[4.2.0]octane system, which can then be further manipulated to reveal the spiro[3.4]octane framework researchgate.net. While not a direct route to spiro[3.4]octane-7-carboxylic acid, this method provides a versatile scaffold that can be functionalized.
A notable application involves the [2+2] cycloaddition of alkenes with keteniminium salts, which are generated in situ from N,N-disubstituted amides. This approach has been utilized to prepare substituted spiro[3.3]heptanones, and by extension, could be adapted for spiro[3.4]octanone synthesis by using appropriate cyclopentylidene-containing starting materials chemrxiv.org.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |
| 1,3-Divinylcyclopentane derivative | - | UV light | Bicyclo[4.2.0]octane derivative | - | researchgate.net |
| Substituted Cyclopentylidene | Keteniminium salt | - | Spiro[3.4]octanone derivative | - | chemrxiv.org |
Table 1: Examples of [2+2]-Cycloaddition Reactions in Spirocycle Synthesis
The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a highly efficient method for constructing five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.org This strategy has been extensively used to create complex spiro-pyrrolidinyl oxindoles. wikipedia.orgorganicreactions.org While these products are not direct carbocyclic analogues of this compound, the underlying principles are applicable. The reaction involves the in-situ generation of an azomethine ylide, which then reacts with a suitable alkene acceptor.
A relevant example is the three-component reaction of isatins, primary amino acids, and dipolarophiles, which generates spiro-pyrrolidinyl oxindoles in good yields and with high diastereoselectivity. wikipedia.org Furthermore, the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines has been shown to produce 6,7-diazaspiro[3.4]octanes, demonstrating the utility of strained rings in accessing the spiro[3.4]octane scaffold. researchgate.net
| Azomethine Ylide Precursor | Dipolarophile | Conditions | Product | Yield (%) | Ref |
| Isatin and an α-amino acid | 3-Phenacylideneoxindole | Refluxing ethanol | Dispiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline-3′,3′′-indoline] | Good | wikipedia.org |
| Bicyclo[1.1.0]butane | Azomethine imine | Sc(OTf)₃, DCE, r.t. | 6,7-Diazaspiro[3.4]octane | 55-62 | researchgate.net |
Table 2: Examples of [3+2]-Cycloaddition Reactions for Spirocycle Synthesis
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions provide an alternative and powerful avenue to the spiro[3.4]octane core, often starting from smaller, more readily available ring systems. These methods can offer excellent control over the substitution pattern of the final product.
Oxidative ring expansion reactions can be employed to convert a four-membered ring into a five-membered ring. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principles are well-established. For instance, the oxidative ring expansion of cyclobutanols can lead to the formation of 1,2-dioxanes. nih.gov A more relevant conceptual approach would involve the oxidative cleavage of a bicyclic system. For example, a bicyclo[3.2.0]heptane derivative, accessible through [2+2] cycloaddition, could potentially undergo oxidative cleavage of the bridging bond to yield a spiro[3.4]octane system. However, specific and high-yielding protocols for this transformation leading to the desired carboxylic acid are yet to be widely reported.
While classic dyotropic rearrangements involving the simultaneous migration of two sigma bonds are a specific class of pericyclic reactions, a broader category of acid-mediated rearrangements offers a practical route to the spiro[3.4]octane skeleton. A key example is the acid-mediated semipinacol rearrangement.
A notable synthesis of spiro[3.4]octan-5-ones involves the addition of 3-sulfonylbicyclobutyl lithium reagents to cyclobutanones, followed by an acid-mediated semipinacol rearrangement. nih.gov This "strain-relocating" rearrangement proceeds via a cyclopropylcarbinyl cation intermediate to furnish the spiro[3.4]octanone core. This ketone can then serve as a handle for the introduction of the carboxylic acid functionality at a different position.
Another relevant ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. wikipedia.org For example, treatment of 1-(aminomethyl)cyclobutanol (B574032) with nitrous acid would be expected to produce cyclopentanone (B42830) through a one-carbon ring expansion. Applying this to a spirocyclic system, such as 1-aminomethyl-spiro[3.3]heptan-1-ol, could potentially yield a spiro[3.4]octanone.
| Starting Material | Reagent(s) | Rearrangement Type | Product | Ref |
| 1-Bicyclobutylcyclopropanol intermediate | MsOH or AlCl₃ | Semipinacol Rearrangement | Sulfonyl-substituted spiro[3.3]heptan-1-one | nih.gov |
| 1-Aminomethyl-cycloalkanol | Nitrous acid | Tiffeneau-Demjanov Rearrangement | Ring-expanded cycloketone | wikipedia.org |
Table 3: Examples of Ring Expansion and Rearrangement Reactions
Wolff Rearrangement Applications
The Wolff rearrangement is a powerful reaction in organic chemistry for the conversion of α-diazocarbonyl compounds into ketenes, which can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. wikipedia.orgnumberanalytics.com This rearrangement can be initiated by thermal, photochemical, or metal-catalyzed conditions. wikipedia.orgorganic-chemistry.org A key application of the Wolff rearrangement is in ring-contraction reactions; a cyclic α-diazo ketone will rearrange to a ring-contracted product. wikipedia.orgchem-station.com This strategy is particularly effective for creating strained ring systems. wikipedia.org
In the context of spiro[3.4]octane systems, the Wolff rearrangement of α-diazo cyclopentanones has been broadly applied. mdpi.com The rearrangement generates a cyclobutanecarboxylic acid derivative, which is a key structural element of the spiro[3.4]octane framework. For instance, the photolysis of a cyclic diazo ketone in the presence of a nucleophile like water leads to the corresponding carboxylic acid. mdpi.com
While the direct synthesis of this compound via a Wolff rearrangement is not explicitly detailed in the provided results, the principles of the reaction strongly support its applicability. A plausible synthetic route would involve the preparation of a suitable α-diazocyclopentanone fused to a cyclobutane ring. Subsequent Wolff rearrangement of this precursor would lead to the desired this compound scaffold. The reaction's utility is further highlighted by its use in the total synthesis of complex natural products, where it is often employed to introduce strained ring systems or for one-carbon homologation of carboxylic acids through the Arndt-Eistert synthesis. wikipedia.orgchem-station.com
Ring-Closing Metathesis (RCM) in Spiro[3.4]octane Scaffold Formation
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in organic synthesis for the formation of a wide variety of unsaturated cyclic systems, including those with 5 to 30 members. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org The functional group tolerance of modern RCM catalysts, such as those developed by Grubbs and Schrock, makes it a highly attractive method for the synthesis of complex molecules. wikipedia.orgnih.gov
RCM has been successfully employed in the synthesis of spirocyclic systems. The general approach involves the preparation of a diallylated starting material, which can be derived from compounds containing an active methylene (B1212753) group, such as 1,3-diketones. Subsequent RCM of the diallylated precursor leads to the formation of the spirocyclic framework containing a double bond, which can be further functionalized. This methodology offers mild reaction conditions and has been applied to the synthesis of various spiro-cyclic systems.
While a direct application of RCM to synthesize this compound is not explicitly detailed, the principles of the reaction are well-suited for such a purpose. A potential strategy would involve the synthesis of a diallylated cyclobutane or cyclopentane derivative, which upon RCM would yield a spiro[3.4]octene system. Subsequent functional group manipulation could then lead to the desired carboxylic acid. The utility of RCM extends to the formation of heterocycles and has been instrumental in the total synthesis of numerous natural products. wikipedia.orgthieme-connect.de
Nucleophilic Addition and Annulation Reactions to Form Spiro[3.4]octanes
Nucleophilic addition and annulation reactions are cornerstone strategies for the construction of cyclic and spirocyclic systems. These reactions involve the attack of a nucleophile on an electrophilic center, leading to the formation of a new ring.
In the context of spiro[3.4]octane synthesis, these methods are particularly relevant for constructing the four-membered ring. For example, the synthesis of 2-azaspiro[3.4]octane has been achieved through annulation strategies that involve the formation of either the cyclopentane or the four-membered azetidine (B1206935) ring. rsc.org One of the successful routes involved the annulation of the four-membered ring, demonstrating the feasibility of this approach. rsc.org
Another relevant example is the synthesis of 2,6-diazaspiro[3.4]octane derivatives through a [3+2] cycloaddition reaction. researchgate.net This method provides an improved route to these spirocyclic systems, which are considered valuable building blocks in medicinal chemistry. researchgate.net Furthermore, the synthesis of oxa-azaspiro[3.4]octanes has been accomplished, highlighting the versatility of nucleophilic addition-based strategies in creating heteroatom-containing spirocycles. sigmaaldrich.com
While a specific protocol for the synthesis of the parent this compound using these methods is not provided, the underlying principles are clearly applicable. A strategy could involve the nucleophilic addition of a cyclopentyl-derived nucleophile to a four-membered ring electrophile, or vice versa, followed by cyclization to form the spirocyclic core.
Targeted Synthesis of this compound and its Heteroatom Analogs
Synthesis of Azathis compound Derivatives
The synthesis of azaspiro[3.4]octane derivatives is of significant interest due to their potential applications in drug discovery as bioisosteres of piperidine (B6355638) and other cyclic amines. univ.kiev.ua Several synthetic strategies have been developed to access these valuable spirocyclic scaffolds.
One notable approach involves a two-step sequence starting from common cyclic carboxylic acids like cyclobutane carboxylate or l-proline. researchgate.net This method first entails the synthesis of an azetidinone, which is subsequently reduced to the corresponding azetidine, yielding the spirocyclic amino acid. researchgate.net These resulting compounds have been incorporated into known drug structures, leading to analogs with improved activity and reduced toxicity. researchgate.net
Another strategy for the synthesis of 2-azaspiro[3.4]octane involves three distinct routes, employing readily available starting materials and conventional chemical transformations. rsc.org These methods focus on the annulation of either the cyclopentane or the four-membered ring to construct the spirocyclic core. rsc.org
Furthermore, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported, showcasing methods that could be adapted for the [3.4] system. univ.kiev.ua These syntheses often involve the use of protecting groups and functional group interconversions to yield a variety of derivatives for applications in drug design. univ.kiev.ua For instance, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been synthesized in a three-step process starting from 1-BOC-3-oxoazetidine. google.com
Carreira's Methodologies for Spirocyclic Building Blocks
Professor Erick M. Carreira and his research group have made significant contributions to the synthesis of novel spirocyclic building blocks, including those with the spiro[3.4]octane framework. sigmaaldrich.com These efforts aim to expand the three-dimensional chemical space available for medicinal chemistry and drug discovery. sigmaaldrich.comspirochem.com
A key aspect of Carreira's work is the development of synthetic routes to heteroatom-containing spirocycles, such as oxa-azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes. sigmaaldrich.com The inclusion of oxygen or sulfur atoms in the spirocyclic system is intended to facilitate the preparation of "drug-like" molecules. sigmaaldrich.com
One highlighted example of Carreira's methodology is the preparation of oxa-azaspiro[3.4]octanes starting from a conjugated ester. sigmaaldrich.com This demonstrates the ability to construct these complex scaffolds from relatively simple starting materials. The resulting spirocyclic building blocks are designed to have well-defined three-dimensional structures with specific exit vectors for further diversification, allowing for a systematic exploration of chemical space. sigmaaldrich.com
The collaboration between Carreira's group, SpiroChem, and suppliers like Sigma-Aldrich has made a suite of these spirocyclic building blocks, including various spiro[3.4]octanes, commercially available to the wider scientific community. sigmaaldrich.comspirochem.com
Synthesis of Oxathis compound Derivatives
The incorporation of an oxygen atom into the spiro[3.4]octane framework leads to oxaspiro compounds. These structures are of interest due to their potential to modulate properties such as solubility and lipophilicity.
The synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are three-dimensional analogs of 1,4-dioxanes, has been achieved through a multi-step sequence. nuph.edu.uaresearchgate.net A key step in this synthesis is a ring-closing metathesis (RCM) reaction to construct the spiro-oxetane core with a tetrahydrofuran (B95107) (THF) ring. nuph.edu.uaresearchgate.net
The synthetic pathway commences with the O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate, followed by an RCM reaction using Grubbs' II catalyst to afford a dihydrofuran carboxylate in good yield. nuph.edu.uaresearchgate.net Subsequent hydrogenation under high pressure with a Pearlman's catalyst leads to the saturated THF-derived carboxylate. nuph.edu.uaresearchgate.net This ester can then be hydrolyzed under alkaline conditions to provide the corresponding stable lithium carboxylate. nuph.edu.uaresearchgate.net This methodology has been successfully scaled up to produce multigram quantities of these building blocks. nuph.edu.ua
| Reaction Step | Catalyst/Reagent | Product | Yield | Reference |
| Ring-Closing Metathesis | Grubbs' II catalyst | Dihydrofuran carboxylate | 70% | nuph.edu.uaresearchgate.net |
| Hydrogenation | Pearlman's catalyst | Saturated THF-derived carboxylate | High | nuph.edu.uaresearchgate.net |
| Hydrolysis | LiOH | Lithium carboxylate | High | nuph.edu.uaresearchgate.net |
The construction of spirocyclic scaffolds containing tetrahydrofuran (THF) and dihydrofuran (DHF) rings has been reported, starting from N-Boc protected cyclic 2-aminoketones. nih.gov These methods provide access to a family of spirocyclic building blocks for the exploration of chemical space. nih.gov
For the synthesis of spiro-THF scaffolds, the cyclic ketones are reacted with homoallyl magnesium bromide in the presence of cerium chloride to furnish tertiary alcohols. nih.gov Subsequent epoxidation with m-CPBA, followed by a spontaneous 5-exo-tet nucleophilic attack, leads to the formation of racemic spirocyclic THF methanols. nih.gov
The synthesis of spiro-DHF scaffolds begins with the corresponding spirocyclic 3-furanones, which are prepared from the same N-Boc protected cyclic 2-aminoketones. nih.gov These furanones are converted to their tosylhydrazones, which upon treatment with base, yield the enol ethers, thus completing the DHF scaffold. nih.gov
General Synthetic Schemes for this compound (e.g., from cyclobutane precursors)
A general and highly versatile strategy for the synthesis of spiro[3.4]octanes involves a copper-catalyzed borylative cyclization of aliphatic alkynes. researchgate.net This method allows for the construction of structurally diverse spiro-(boromethylene)cyclobutanes (spiro-BMCBs), which are valuable intermediates for further functionalization. researchgate.net
This synthetic approach is characterized by its high chemo-, stereo-, and regioselectivity. researchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups. By employing this strategy, a range of spiro[3.4]octane derivatives, including those with alkene and heteroatom-containing rings, can be readily prepared in good to excellent yields. researchgate.net The resulting boromethylene unit serves as a versatile handle for subsequent transformations, enabling the synthesis of a wide array of spiro[3.4]octane-based structures. researchgate.net
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The construction of the spiro[3.4]octane framework with specific stereochemistry is a key challenge. The control of diastereoselectivity and regioselectivity, particularly in cycloaddition reactions, is paramount. Furthermore, accessing single enantiomers requires dedicated enantiospecific approaches.
Diastereoselective Control in Spiro[3.4]octane Synthesis
The diastereoselective synthesis of spiro[3.4]octane systems is often achieved through cycloaddition reactions where the facial selectivity is influenced by steric or electronic factors of the reactants. One of the primary methods for constructing the cyclobutane portion of the spiro[3.4]octane core is the [2+2] cycloaddition of a ketene (B1206846) with an alkene. The stereochemical outcome of this reaction can be highly dependent on the substituents on both the ketene and the alkene.
In the synthesis of related 6-oxa-spiro[3.4]octan-1-one derivatives, the reaction of a ketene intermediate with an alkene proceeds with notable diastereoselectivity. lookchem.com The approach of the alkene to the ketene can be influenced by the existing stereocenters or bulky substituents, leading to the preferential formation of one diastereomer over another. For instance, the use of certain metal catalysts, such as Cu(OTf)₂, has been shown to reverse the diastereoselectivity in some cases, highlighting the tunable nature of these cycloadditions. lookchem.com
| Catalyst | Substrate 1 | Substrate 2 | Major Diastereomer | Reference |
| Rh₂(OAc)₄ | 3-diazochroman-4-one | Styrene | syn | lookchem.com |
| Cu(OTf)₂ | 3-diazochroman-4-one | Styrene | anti | lookchem.com |
This table illustrates how catalyst choice can influence the diastereomeric outcome in the synthesis of a spiro[3.4]octane analogue.
Regioselectivity in Spirocyclic Cycloaddition Reactions
Regioselectivity is a critical consideration in the cycloaddition reactions used to form spirocycles. In the context of a [2+2] cycloaddition between a substituted ketene and an alkene, such as a substituted cyclopentylidene, there are two possible regioisomeric outcomes for the resulting spiro[3.4]octanone. The reaction is governed by the electronic properties of the reactants. pku.edu.cnyoutube.com
The generally accepted mechanism involves a concerted, asynchronous attack where the more nucleophilic carbon of the alkene adds to the electrophilic central carbon of the ketene. lookchem.compku.edu.cn The regioselectivity can, therefore, be predicted by analyzing the electronic distribution in the reactants. For example, in the reaction of an unsymmetrical alkene, the more electron-rich carbon atom will preferentially bond to the ketene's central carbon. youtube.com Computational studies using Density Functional Theory (DFT) have been employed to predict and understand the regiochemical outcomes of these intramolecular [2+2] cycloadditions, which can lead to either fused or bridged ring systems. pku.edu.cn The formation of the desired spiro[3.4]octane skeleton relies on controlling the reaction to favor the fused bicyclic product.
Derivatization and Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for further chemical modification. Esterification and hydrolysis are fundamental transformations that allow for the protection of the acid functionality or its conversion into other useful groups.
Esterification Reactions of Spiro[3.4]octane Carboxylic Acids
The conversion of spiro[3.4]octane carboxylic acids to their corresponding esters is a common and important transformation. Due to potential steric hindrance around the carboxylic acid, especially in highly substituted derivatives, robust esterification methods are often required.
Several standard and advanced methods are applicable:
Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.com While effective for simple primary and secondary alcohols, it is an equilibrium-driven process that may require removal of water to achieve high yields. masterorganicchemistry.comcommonorganicchemistry.com
Alkylation with Alkyl Halides : The carboxylate salt, formed by deprotonating the acid with a base, can be treated with an alkyl halide (like iodomethane) to form the corresponding ester. commonorganicchemistry.com
Diazomethane (B1218177) and Analogs : Reagents like diazomethane or trimethylsilyldiazomethane (B103560) (TMS-CHN₂) react rapidly and cleanly with carboxylic acids to form methyl esters under mild conditions. commonorganicchemistry.com
Coupling Reagents : For more sterically hindered acids or sensitive substrates, coupling reagents are preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters, including t-butyl esters, at room temperature. commonorganicchemistry.comorganic-chemistry.org
| Method | Reagents | Alcohol Type | Key Features | Reference(s) |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Primary, Secondary | Reversible; requires excess alcohol or water removal. | masterorganicchemistry.comcommonorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Primary, Secondary, Tertiary | Mild conditions; good for hindered acids. | commonorganicchemistry.comorganic-chemistry.org |
| Alkylation | Base, Alkyl Halide (e.g., MeI) | N/A (forms methyl ester) | Can have side reactions at other nucleophilic sites. | commonorganicchemistry.com |
| TMS-Diazomethane | TMS-CHN₂, MeOH | N/A (forms methyl ester) | Rapid and high-yielding under mild conditions. | commonorganicchemistry.com |
Hydrolysis of Carboxylic Acid Derivatives
The hydrolysis of esters of this compound to regenerate the parent carboxylic acid can be accomplished under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification. masterorganicchemistry.comlibretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and must be driven to completion by using a large volume of aqueous acid. libretexts.org
Base-Mediated Hydrolysis (Saponification) : This is the more common and often preferred method for ester hydrolysis. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, typically in a mixture of water and an organic co-solvent. libretexts.orgresearchgate.net This reaction is irreversible because the final product is the carboxylate salt, which is deprotonated under the basic conditions and is unreactive towards the alcohol byproduct. youtube.com Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the neutral carboxylic acid. libretexts.org
For example, the hydrolysis of a saturated THF-derived carboxylate, a related spirocyclic system, was achieved using lithium hydroxide in a THF/water mixture to yield the corresponding lithium carboxylate. researchgate.net
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, represents a fundamental transformation in organic synthesis. For derivatives of this compound, this reaction provides a route to various functionalized spiro[3.4]octane scaffolds. The ease of decarboxylation is often dependent on the presence of other functional groups within the molecule, particularly at the α and β positions to the carboxylic acid.
One documented pathway for the decarboxylation of a spiro[3.4]octane carboxylic acid derivative involves the thermal treatment of a dicarboxylic acid. Specifically, spiro[3.4]-6-octanone-2,2-dicarboxylic acid has been shown to undergo decarboxylation when heated in pyridine (B92270). sci-hub.se This reaction proceeds by boiling a solution of the keto diacid in pyridine under reflux for several hours. Following acidification and extraction, the corresponding monocarboxylic keto acids are obtained. sci-hub.se This process highlights a classic method for the decarboxylation of gem-dicarboxylic acids, which are often intermediates in the synthesis of more complex molecules. The reaction likely proceeds through a mechanism where the pyridine acts as a high-boiling solvent and a weak base to facilitate the loss of one of the carboxylic acid groups.
The isomeric products, cis- and trans-spiro[3.4]-6-octanone-2-carboxylic acid, are formed in this process and can be separated by chromatographic methods. sci-hub.se The starting keto diacid itself can be prepared from the corresponding hydroxy diacid via oxidation. sci-hub.se
While specific research on the direct decarboxylation of this compound itself is not extensively detailed in the reviewed literature, several general methodologies for decarboxylation could be applicable to this and other spirocyclic systems. These include:
Barton Reductive Decarboxylation: This radical-based method involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), which is then treated with a radical initiator and a hydrogen atom source to yield the corresponding alkane. wikipedia.org This method is particularly useful for removing unactivated carboxylic acids.
Hunsdiecker Reaction: In this reaction, the silver salt of a carboxylic acid is treated with a halogen (typically bromine) to produce an organic halide with one less carbon atom. wikipedia.org This provides a pathway to halogenated spiro[3.4]octanes from the corresponding carboxylic acid.
Krapcho Decarboxylation: This reaction is specific to esters bearing an electron-withdrawing group in the β-position. wikipedia.org If this compound were esterified and had an appropriate electron-withdrawing group at the β-position, this method could be employed for dealkoxycarbonylation under relatively mild, neutral conditions. wikipedia.orgyoutube.com
These methods represent a toolbox for the synthetic chemist to manipulate the carboxylic acid functionality within the spiro[3.4]octane framework, enabling the synthesis of a variety of derivatives.
Research Findings on the Decarboxylation of a Spiro[3.4]octane Dicarboxylic Acid Derivative
The following table summarizes the experimental details for the decarboxylation of spiro[3.4]-6-octanone-2,2-dicarboxylic acid as a representative example for the spiro[3.4]octane system. sci-hub.se
| Starting Material | Reagents and Conditions | Product(s) | Reference |
|---|---|---|---|
| spiro[3.4]-6-octanone-2,2-dicarboxylic acid | Pyridine, reflux, 6 hours | cis- and trans-spiro[3.4]-6-octanone-2-carboxylic acid | sci-hub.se |
Mechanistic Investigations and Reactivity of Spiro 3.4 Octane 7 Carboxylic Acid Derivatives
Understanding Reaction Mechanisms for Spiro[3.4]octane Formation
The synthesis of the spiro[3.4]octane framework can be achieved through various synthetic routes, with cycloaddition reactions being a prominent strategy. researchgate.netresearchgate.net Understanding the intricate mechanisms of these reactions is crucial for controlling the stereochemistry and yield of the desired products.
Transition State Analysis in Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2] and [3+2] cycloadditions, are powerful tools for the construction of cyclic and spirocyclic systems. researchgate.netresearchgate.net The formation of the spiro[3.4]octane core likely proceeds through a concerted or stepwise pathway, the nature of which is dictated by the specific reactants and reaction conditions. Transition state analysis, a cornerstone of mechanistic chemistry, provides invaluable insights into the feasibility and stereochemical outcome of these reactions.
In a typical cycloaddition, the geometry of the transition state, where bonds are partially broken and formed, determines the activation energy of the reaction. For the synthesis of spiro[3.4]octane derivatives, the approach of the two reacting components to form the spirocyclic transition state is subject to steric and electronic influences. The relative orientation of the substituents on the reactants in the transition state will ultimately dictate the regioselectivity and stereoselectivity of the final product. For instance, in 1,3-dipolar cycloaddition reactions used to form spiro-pyrrolidines, the reaction proceeds through a transition state where the dipole and dipolarophile align to enable the formation of the new heterocyclic ring. researchgate.net
Computational Elucidation of Reaction Pathways
Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms. rsc.org Quantum chemical studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway for the formation of spiro[3.4]octane. rsc.org These calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
By calculating the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined. rsc.org For example, computational studies can distinguish between a concerted mechanism, where all bonds are formed simultaneously in a single transition state, and a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate. These theoretical models can also predict the influence of substituents and catalysts on the reaction outcome, guiding the design of more efficient and selective syntheses. rsc.org
Reactivity Profile of the Spiro[3.4]octane Core
The reactivity of the spiro[3.4]octane scaffold is significantly influenced by its inherent ring strain and the substitution pattern on the rings.
Influence of Ring Strain on Spiro[3.4]octane Reactivity
The spiro[3.4]octane system incorporates a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring. The cyclobutane ring, in particular, possesses considerable angle strain due to the deviation of its C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. libretexts.org This strain, along with torsional strain from eclipsing C-H bonds, elevates the ground-state energy of the molecule, making it more reactive than its acyclic or larger-ring counterparts. libretexts.orgnih.gov
The relief of this ring strain is a primary driving force for many reactions involving the spiro[3.4]octane core. nih.gov Reactions that lead to the opening of the cyclobutane ring are often energetically favorable. The presence of the spiro center can further influence the strain distribution within the molecule. researchgate.net While ring strain generally enhances reactivity, it is not the sole determinant, and other factors such as electrostatic interactions can also play a significant role. researchgate.net
| Type of Strain | Description |
|---|---|
| Angle Strain | Strain resulting from the deviation of bond angles from their ideal values. libretexts.org |
| Torsional Strain | Strain caused by the eclipsing of bonds on adjacent atoms. libretexts.org |
| Steric Strain | Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow. libretexts.org |
Regioselective Functionalization of the Spiro[3.4]octane Scaffold
The ability to selectively introduce functional groups at specific positions on the spiro[3.4]octane scaffold is crucial for the development of novel compounds with desired properties. sigmaaldrich.com The different chemical environments of the hydrogen atoms on the cyclobutane and cyclopentane rings present opportunities for regioselective reactions. For instance, the methylene (B1212753) groups adjacent to the spiro center are sterically hindered, which can influence the approach of reagents.
Achieving regioselectivity often requires careful choice of reagents and reaction conditions. rsc.orgnih.gov Modern synthetic methods, including transition-metal-catalyzed C-H activation and directed metalation, offer powerful strategies for the regioselective functionalization of complex scaffolds. nih.govrsc.org Computational methods can also aid in predicting the most reactive sites for electrophilic or nucleophilic attack, thereby guiding synthetic efforts. rsc.org The development of protocols for the regioselective functionalization of spiro[3.4]octane derivatives is an active area of research, enabling the synthesis of diverse libraries of compounds for various applications. sigmaaldrich.comnih.gov
Chemical Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a wide range of chemical transformations. studymind.co.ukijesm.co.in Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton. ijesm.co.inmsu.edu
The carboxylic acid moiety on the spiro[3.4]octane scaffold can participate in typical reactions such as:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. studymind.co.uk
Amidation: Reaction with an amine, often requiring activation of the carboxylic acid, to form an amide. studymind.co.uk
Reduction: Conversion to a primary alcohol using a reducing agent like lithium aluminum hydride.
Salt formation: Reaction with a base to form a carboxylate salt. studymind.co.uk
The reactivity of the carboxylic acid group can be influenced by the steric and electronic environment imposed by the spiro[3.4]octane core. The bulky spirocyclic framework may sterically hinder the approach of reagents to the carbonyl carbon. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides > carboxylates. libretexts.org
| Derivative | Relative Reactivity | Leaving Group |
|---|---|---|
| Acyl Phosphate | Most Reactive | Dianion of phosphoric acid |
| Thioester | Thiolate (RS-) | |
| Carboxylic Acid/Ester | Water/Alkoxide (RO-) | |
| Amide | Amine (R2N-) | |
| Carboxylate | Least Reactive | Oxide (O2-) |
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, involving the replacement of a leaving group on the acyl carbon by a nucleophile. This two-step addition-elimination mechanism is central to the conversion of carboxylic acids into a variety of important derivatives, including esters, amides, and acid anhydrides. vanderbilt.edumasterorganicchemistry.compressbooks.pub
The reactivity of the spiro[3.4]octane-7-carboxylic acid derivative in these substitutions is largely dictated by the nature of the leaving group. A better leaving group, which is a weaker base, will facilitate the reaction. pressbooks.pub For instance, the chloride ion in an acyl chloride is an excellent leaving group, making acyl chlorides highly reactive towards nucleophiles. vanderbilt.edu Conversely, the hydroxide (B78521) ion of the carboxylic acid itself is a poor leaving group, necessitating activation for many substitution reactions to occur efficiently. libretexts.org
Table 1: General Reactivity of Carboxylic Acid Derivatives
| Derivative | General Structure | Leaving Group | Reactivity |
| Acyl Chloride | R-COCl | Cl⁻ | Very High |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |
| Ester | R-COOR' | R'O⁻ | Moderate |
| Amide | R-CONH₂ | NH₂⁻ | Low |
| Carboxylate | R-COO⁻ | O²⁻ | Very Low |
This table illustrates the general reactivity trend, which this compound derivatives are expected to follow.
Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate anion. This anion is generally unreactive towards nucleophilic acyl substitution due to the very poor leaving group (O²⁻). masterorganicchemistry.com However, derivatives such as esters of this compound can undergo hydrolysis (saponification) under basic conditions to yield the carboxylate salt. masterorganicchemistry.com
Electrophilic Activation of the Carboxyl Carbon
Due to the relatively low reactivity of the carboxylic acid group directly, electrophilic activation of the carboxyl carbon is a common and crucial strategy to enhance its susceptibility to nucleophilic attack. This is typically achieved by converting the hydroxyl group into a better leaving group. libretexts.org
One of the most prevalent methods for this activation is the conversion of this compound into its corresponding acyl chloride. This is accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uk The reaction with thionyl chloride, for example, proceeds through an intermediate chlorosulfite, which is an excellent leaving group. The subsequent attack by a chloride ion yields the highly reactive acyl chloride. libretexts.orglibretexts.org
Table 2: Common Reagents for Electrophilic Activation of Carboxylic Acids
| Reagent | Product | Byproducts |
| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂, HCl |
| Oxalyl chloride ((COCl)₂) | Acyl chloride | CO, CO₂, HCl |
| Phosphorus pentachloride (PCl₅) | Acyl chloride | POCl₃, HCl |
| Phosphorus trichloride (B1173362) (PCl₃) | Acyl chloride | H₃PO₃ |
These reagents are expected to effectively activate this compound for subsequent nucleophilic acyl substitution reactions.
Once activated, for instance as an acyl chloride, the spiro[3.4]octane-7-carbonyl chloride can readily react with a wide range of nucleophiles to form various derivatives. For example, reaction with an alcohol will lead to the corresponding ester, and reaction with an amine will produce an amide. These reactions proceed via the previously described nucleophilic acyl substitution mechanism, but under much milder conditions than would be required for the unactivated carboxylic acid.
Another important activation method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), particularly for the formation of amides. In this case, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide, with the byproduct being a urea (B33335) derivative. libretexts.org
Advanced Spectroscopic and Computational Characterization of Spiro 3.4 Octane 7 Carboxylic Acid
Structural Elucidation through Advanced Spectroscopic Methods
The definitive determination of a molecule's connectivity, stereochemistry, and conformation relies on a suite of sophisticated spectroscopic techniques. For a molecule like Spiro[3.4]octane-7-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical methods like Electronic Circular Dichroism (ECD) is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of organic molecules. Through the analysis of the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei, the relative orientation of atoms can be established.
Table 1: Representative ¹H and ¹³C NMR Data for a Spiro[3.4]octane Carboxylic Acid Isomer (Spiro[3.4]octane-2-carboxylic acid)
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O) | ~12.0 (s) | ~180 |
| CH-COOH | 2.87-3.50 (m) | - |
| Spiro-C | - | - |
| Ring Methylene (B1212753) Protons | 1.8-2.7 (m) | - |
Note: This data is for Spiro[3.4]octane-2-carboxylic acid and serves as an illustrative example. The exact chemical shifts for this compound would differ.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₄O₂), the expected exact mass would be approximately 154.0994 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (•COOH) or the loss of water (H₂O) from the parent ion. The fragmentation of the spirocyclic core would also yield characteristic ions, aiding in the confirmation of the ring structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]+ | 154.10 | Molecular Ion |
| [M-H₂O]+ | 136.09 | Loss of water |
| [M-COOH]+ | 109.10 | Loss of carboxyl radical |
Note: This data is predicted based on the molecular formula and common fragmentation patterns.
For chiral molecules like this compound, which exists as a pair of enantiomers, determining the absolute configuration is crucial. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for this purpose.
The experimental ECD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum with the theoretical ECD spectra calculated for the possible enantiomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration can be unambiguously assigned. The theoretical calculations involve generating a set of low-energy conformers for each enantiomer and then calculating their individual ECD spectra. The final theoretical spectrum is a Boltzmann-weighted average of the conformer spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration of the enantiomer .
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of a molecule in the solid state. To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. For this compound, a successful crystallographic analysis would definitively establish the stereochemistry at the spirocenter and the chiral carbon in the cyclopentane (B165970) ring, as well as the conformation of the two rings.
As of now, there are no publicly available crystal structures for this compound.
Computational Chemistry Approaches for this compound
Computational chemistry provides a powerful theoretical framework to complement experimental studies. These methods can be used to predict molecular structures, properties, and reactivity, offering insights that may be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, providing detailed information about its bond lengths, bond angles, and dihedral angles. These calculations can also be used to determine the relative energies of different stereoisomers and conformers, providing insights into their relative stabilities.
Furthermore, DFT can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra. Reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack, thereby providing insights into the chemical reactivity of the molecule.
Table 3: Illustrative Predicted Collision Cross Section (CCS) Values for a Spiro[3.4]octane Carboxylic Acid Isomer (Spiro[3.4]octane-1-carboxylic acid)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 155.10666 | 131.7 |
| [M+Na]⁺ | 177.08860 | 136.3 |
| [M-H]⁻ | 153.09210 | 135.9 |
Note: This data is for Spiro[3.4]octane-1-carboxylic acid and is provided as an example of the type of data that can be generated through computational methods. cymitquimica.com
Molecular Modeling of Conformations and Interactions
The unique three-dimensional structure of spirocyclic compounds, such as this compound, imparts distinct conformational preferences that are crucial for understanding their chemical behavior and potential interactions. Molecular modeling serves as a powerful tool to explore the conformational landscape of this molecule, which is characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane ring at a single carbon atom.
The conformational flexibility of the spiro[3.4]octane framework is primarily dictated by the puckering of the constituent rings. The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain, deviating from a planar arrangement. Similarly, the cyclopentane ring exists in various non-planar conformations, most commonly the envelope and twist forms, which are in dynamic equilibrium. The presence of the carboxylic acid substituent on the cyclopentane ring at the 7-position introduces further conformational constraints and preferences.
Computational studies employing molecular mechanics force fields, such as MMFF94 or UFF, can be utilized to perform a systematic conformational search to identify the low-energy conformers of this compound. These calculations would likely reveal several stable conformations differing in the orientation of the carboxylic acid group (axial vs. equatorial-like positions relative to the cyclopentane ring) and the puckering of both the cyclobutane and cyclopentane rings.
The orientation of the carboxylic acid group is of particular interest as it can engage in various non-covalent interactions. Intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen is a possibility that would stabilize certain conformations. In a condensed phase or in the presence of other molecules, the carboxylic acid moiety is a prime site for intermolecular interactions, acting as both a hydrogen bond donor and acceptor. These interactions play a significant role in the crystal packing of the solid state and its solution-phase behavior.
Table 1: Calculated Relative Energies of Plausible Conformations of this compound
| Conformer | Cyclopentane Ring Conformation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Equatorial-like | 0.00 |
| 2 | Twist | Equatorial-like | 0.58 |
| 3 | Envelope | Axial-like | 1.25 |
| 4 | Twist | Axial-like | 1.83 |
| Note: This table presents hypothetical data based on established principles of conformational analysis for similar spirocyclic systems. The relative energies are illustrative and would require specific computational studies for validation. |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound. These calculations are instrumental in understanding its reactivity, stability, and spectroscopic properties. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to obtain the ground-state electronic structure.
A key aspect of the electronic characterization is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is anticipated to be localized primarily on the carboxylic acid group, specifically the non-bonding oxygen orbitals. The LUMO, in contrast, is expected to be centered on the π* orbital of the carbonyl group within the carboxylic acid function. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Conversely, a region of positive potential would be observed around the acidic proton of the carboxyl group, signifying its propensity to act as a hydrogen bond donor and its susceptibility to nucleophilic attack. The spiroaliphatic framework would exhibit a relatively neutral potential.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 D |
| Note: The values in this table are representative and are based on typical DFT calculation results for similar organic carboxylic acids. They serve as an illustration of the data that would be obtained from such a study. |
Academic Applications and Research Implications of Spiro 3.4 Octane 7 Carboxylic Acid As a Synthetic Building Block
Utilization in Scaffold Assembly and Molecular Diversification
The spiro[3.4]octane core serves as a rigid and structurally novel scaffold, providing a platform for the spatial arrangement of functional groups in a well-defined manner. This three-dimensionality is a highly sought-after characteristic in drug discovery, moving away from the predominantly flat structures of many traditional small molecule drugs. nih.gov The inherent strain and conformational rigidity of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets.
Recent advances in synthetic methodologies have made a variety of spiro[3.4]octane-based building blocks more accessible, facilitating their incorporation into diverse molecular frameworks. nih.gov The carboxylic acid functionality at the 7-position provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains and pharmacophores through standard amide bond formation or other coupling reactions. This enables the generation of libraries of diverse compounds for high-throughput screening and lead optimization.
Role in the Design of Conformationally Constrained Peptidomimetics and Amino Acids
The rigid nature of the spiro[3.4]octane scaffold makes it an excellent tool for introducing conformational constraints into peptides and amino acids. This is a key strategy in peptidomimetic design, aiming to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
The incorporation of the spiro[3.4]octane moiety can be used to create novel proline analogs. Proline plays a unique role in peptide structure due to its cyclic side chain, which restricts the conformational freedom of the peptide backbone. Spiro-proline analogs based on the spiro[3.4]octane framework can offer even greater rigidity and a different spatial projection of substituents compared to natural proline, allowing for fine-tuning of peptide conformation and biological activity.
By replacing native amino acids with spiro[3.4]octane-derived amino acids, researchers can systematically modulate the three-dimensional structure of a peptide. The spirocyclic core can influence the torsional angles of the peptide backbone and the orientation of side chains, leading to peptides with enhanced stability against proteolytic degradation and improved receptor binding profiles.
Strategic Importance in Medicinal Chemistry Research
The spiro[3.4]octane scaffold has emerged as a valuable motif in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for other common chemical groups.
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.4]octane unit, with its defined three-dimensional shape and lipophilicity, can act as a non-classical bioisostere for other cyclic or acyclic fragments in a drug molecule. nih.gov This replacement can lead to improved pharmacological properties, such as enhanced metabolic stability, better membrane permeability, or a more favorable toxicity profile. nih.gov The interest in strained spiro heterocycles as potential bioisosteres has been on the rise due to their ability to impart beneficial physicochemical properties to lead compounds. nih.gov
The incorporation of a spiro[3.4]octane moiety can significantly impact the physicochemical properties of a molecule, which are critical for its drug-like characteristics. These properties include:
Solubility: While increasing lipophilicity, the non-planar, three-dimensional structure of the spiro-scaffold can disrupt crystal packing, potentially leading to improved aqueous solubility compared to flat, aromatic systems of similar molecular weight.
Metabolic Stability: The quaternary spiro-carbon and the saturated rings of the spiro[3.4]octane system are generally resistant to metabolic degradation, which can increase the half-life of a drug in the body. nih.gov
Contribution to Three-Dimensional Chemical Space Exploration in Drug Discovery
The exploration of three-dimensional (3D) chemical space is a critical endeavor in modern drug discovery, aiming to move beyond the predominantly flat, aromatic structures that have historically dominated screening libraries. Spirocyclic scaffolds, such as those derived from Spiro[3.4]octane-7-carboxylic acid, are instrumental in this pursuit. Their inherent three-dimensionality provides a rigid framework that projects functional groups into diverse spatial arrangements, a stark contrast to the limited vectors offered by planar molecules. rsc.orgsigmaaldrich.com
The high fraction of sp3-hybridized carbon atoms (Fsp3) in spiro[3.4]octane derivatives is a key characteristic that contributes to their success in clinical translation. researchgate.net A higher Fsp3 count is correlated with improved physicochemical properties, including enhanced solubility and metabolic stability, which are crucial for the development of viable drug candidates. researchgate.netbldpharm.com The rigid nature of the spiro[3.4]octane core reduces the conformational flexibility of a molecule, which can lead to a more precise fit with a biological target and, consequently, improved potency and selectivity. sci-hub.se
The use of building blocks like this compound allows for the creation of innovative scaffolds and provides access to underexplored regions of chemical space. sigmaaldrich.com These building blocks offer well-defined exit vectors for substituents, enabling a systematic and controlled exploration of the spatial arrangement of functional groups around the core structure. sigmaaldrich.com This controlled diversification is essential for fine-tuning the interaction of a molecule with its biological target.
Development of Novel Chemical Series with Spiro[3.4]octane Cores
The spiro[3.4]octane core, particularly in the form of diazaspiro[3.4]octane, has emerged as a privileged structure in medicinal chemistry. This is evidenced by its frequent appearance in a variety of biologically active compounds. researchgate.net Researchers have successfully developed novel chemical series based on this scaffold, leading to the identification of potent therapeutic leads.
One notable example is the development of a series of nitrofuran carboxamides derived from a 2,6-diazaspiro[3.4]octane building block. researchgate.netsci-hub.se By exploring different substituents on the molecular periphery, a remarkably potent antitubercular lead was identified, displaying a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv. researchgate.netsci-hub.se
In another significant research program, a novel diazaspiro[3.4]octane series was identified through a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria. sigmaaldrich.com The identified hits demonstrated activity against multiple stages of the parasite's lifecycle. Subsequent structure-activity relationship (SAR) studies led to compounds with low nanomolar activity in the asexual blood stage and potent transmission-blocking capabilities. sigmaaldrich.com
These examples underscore the value of the spiro[3.4]octane core in generating diverse chemical libraries for hit-to-lead optimization in drug discovery programs targeting infectious diseases.
Broader Applications in Organic Synthesis and Chemical Biology
Beyond its direct application in drug discovery, this compound and its derivatives are valuable building blocks in the broader fields of organic synthesis and chemical biology. Their rigid, three-dimensional structure makes them useful starting materials for the synthesis of complex molecular architectures.
The synthesis of various functionalized spiro[3.4]octane derivatives has been a subject of considerable research. For instance, methods have been developed for the preparation of 2-azaspiro[3.4]octane, highlighting its utility as a versatile intermediate. rsc.org The ability to introduce a variety of functional groups onto the spiro[3.4]octane framework allows for the creation of a diverse range of molecular scaffolds. sigmaaldrich.com
In the context of chemical biology, spirocyclic scaffolds serve as valuable tools for probing biological systems. The conformational rigidity of the spiro[3.4]octane core can be exploited to design molecular probes with well-defined spatial orientations of their functional groups. This precision is crucial for studying protein-ligand interactions and elucidating biological pathways. While direct applications of this compound as a chemical probe are not extensively documented, its role as a precursor to more complex, biologically active molecules is a key contribution to the field. The synthesis of various spiro[3.4]octane derivatives, including those with different ring sizes and heteroatom substitutions, expands the toolbox available to organic chemists and chemical biologists for creating novel molecular entities with unique properties and functions. sigmaaldrich.com
Data Tables
Table 1: Exemplary Biologically Active Compounds with a Spiro[3.4]octane Core
| Compound Class | Target Organism/Disease | Key Findings | Reference |
| Nitrofuran Carboxamides | Mycobacterium tuberculosis | Identification of a lead compound with a MIC of 0.016 μg/mL. | researchgate.netsci-hub.se |
| Diazaspiro[3.4]octanes | Plasmodium falciparum (Malaria) | Discovery of compounds with low nanomolar activity and transmission-blocking properties. | sigmaaldrich.com |
Future Perspectives in Spiro 3.4 Octane 7 Carboxylic Acid Research
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure spirocyclic compounds is a key focus for their application in drug discovery and as chiral ligands. researchgate.netrsc.org Future research will likely concentrate on the development of more efficient and highly stereoselective synthetic routes to spiro[3.4]octane-7-carboxylic acid and its analogs.
One promising avenue is the use of organocatalysis. For instance, bifunctional cinchona-type β-isocupridine-based catalysts have been successfully employed in the asymmetric synthesis of other spiro compounds, suggesting their potential applicability to the spiro[3.4]octane framework. researchgate.net Another approach involves the desymmetrization of prochiral diesters using chiral phosphoric acids to create enantioenriched lactones that can be further cyclized into spirocycles. researchgate.net This method offers a straightforward pathway to novel lactone and lactam spirocycles. researchgate.net
Furthermore, the development of catalytic asymmetric methods for the synthesis of α-stereogenic carboxylic acids is a rapidly advancing field that could provide new tools for accessing chiral this compound derivatives. rsc.org Strategies involving the asymmetric functionalization of substituted carboxylic acids and cyclic anhydrides are particularly relevant. rsc.org The transfer of point chirality to axial chirality is another innovative strategy that has been used to synthesize chiral 1-aza-spiro bldpharm.comresearchgate.net-hexanes and could be adapted for spiro[3.4]octane systems. chemrxiv.org
| Catalyst/Method | Type of Asymmetric Reaction | Potential Application to Spiro[3.4]octane Systems |
| Cinchona-type β-isocupridine-based catalyst | [2+2] annulation | Synthesis of enantioenriched spiro azetidines and oxindoles. researchgate.net |
| Chiral Phosphoric Acid | Desymmetrization of prochiral diesters | Preparation of novel enantioenriched lactone and lactam spirocycles. researchgate.net |
| Point to Axial Chirality Transfer | Ring opening of bicyclobutane derivatives | Synthesis of spiro compounds with both axial and point chirality. chemrxiv.org |
| Gold(I)/Chiral N-heterocyclic Carbene Relay Catalysis | Cycloisomerization/[4+3] annulation | Synthesis of enantioenriched spirofuro[2,3-b]azepine-5,3′-indoline derivatives. rsc.org |
Advanced Computational Design and Prediction of Spiro[3.4]octane Systems
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the properties of spirocyclic systems. researchgate.netbohrium.com These methods allow for the detailed study of molecular structure, regioisomerism, and electronic properties, which are crucial for designing molecules with desired functionalities. researchgate.netbohrium.com
Future computational work on spiro[3.4]octane systems will likely focus on several key areas. DFT calculations can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. researchgate.net This predictive power can guide the development of new and more efficient synthetic routes. For example, theoretical calculations have been used to understand the reaction mechanism of spiro-annulated scaffolds by comparing the parameters of spiro-compounds and transition states with ground state parameters. researchgate.net
Furthermore, computational studies can predict the physicochemical properties of novel spiro[3.4]octane derivatives, such as their solubility, logP, and metabolic stability. bldpharm.com This information is vital for the early stages of drug discovery, allowing for the in-silico screening of large virtual libraries of compounds to identify candidates with favorable drug-like properties. bldpharm.com The study of intramolecular charge transfer and hole migration using Time-Dependent DFT (TD-DFT) can also provide insights into the electronic behavior of these molecules, which is important for applications in materials science. researchgate.netbohrium.com
| Computational Method | Application in Spiro[3.4]octane Research | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereochemical outcomes. researchgate.net | Understanding of transition states and relative stability of intermediates. researchgate.net |
| DFT and TD-DFT | Analysis of electronic structure, charge transfer properties, and regioisomerism. researchgate.netbohrium.com | Prediction of donor-acceptor interactions and excited state properties. researchgate.netbohrium.com |
| In-silico Screening | Prediction of physicochemical and pharmacokinetic properties. bldpharm.com | Identification of drug candidates with improved potency, selectivity, and metabolic stability. bldpharm.com |
Expansion of Applications as Multifunctional Modules in Complex Molecular Architectures
The unique structural features of spiro[3.4]octane scaffolds make them attractive building blocks for the construction of complex molecules with diverse applications. researchgate.netnih.gov Their three-dimensionality can be leveraged to create molecules with improved target engagement and selectivity in medicinal chemistry. bldpharm.comnih.gov
One of the key advantages of incorporating spirocycles into drug candidates is the increase in the fraction of sp3 hybridized carbons (Fsp3). bldpharm.com A higher Fsp3 value is often associated with improved clinical success, as it leads to more three-dimensional and less planar molecules, which can enhance binding to biological targets and improve physicochemical properties like solubility and metabolic stability. bldpharm.com For instance, replacing a morpholine (B109124) ring with diverse azaspiro cycles has been shown to lower logD values and improve selectivity and metabolic stability in MCHr1 antagonists. bldpharm.com
Future research will likely explore the incorporation of the this compound motif into a wider range of complex molecular architectures. This includes their use as scaffolds for the development of new therapeutic agents, such as histone deacetylase (HDAC) inhibitors. nih.gov The synthesis of novel thia-azaspiro[3.4]octanes has also been reported, highlighting the potential of these scaffolds as multifunctional modules in drug discovery. researchgate.netnih.gov The development of step-economic and scalable syntheses for these building blocks will be crucial for their widespread adoption. researchgate.net
Interdisciplinary Research Integrating Synthesis, Theory, and Biological Probes
The future of this compound research lies in a highly interdisciplinary approach that combines the strengths of synthetic chemistry, computational theory, and chemical biology. This integrated strategy will be essential for unlocking the full potential of this unique chemical scaffold.
The synergy between synthesis and theory is particularly powerful. Computational studies can guide the design of new synthetic targets with predicted biological activity or material properties. researchgate.net Synthetic chemists can then work to create these molecules, and the experimental results can be used to refine and validate the theoretical models. This iterative cycle of design, synthesis, and evaluation will accelerate the discovery of novel spiro[3.4]octane-based compounds with optimized properties.
Integrating biological probes into this workflow will allow for the direct assessment of the biological activity of newly synthesized compounds. This could involve in vitro assays to measure enzyme inhibition or receptor binding, as well as cell-based assays to evaluate cellular effects. nih.gov For example, new spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been synthesized and evaluated as HDAC inhibitors, with some compounds showing potent activity in tumor cell lines. nih.gov This type of research, which bridges the gap between fundamental chemistry and biological application, will be a hallmark of future investigations into this compound and its derivatives.
Q & A
Q. What synthetic strategies are effective for constructing Spiro[3.4]octane-7-carboxylic acid?
Synthesis typically involves multi-step protocols, including cyclization and functional group protection. For example, tert-butoxycarbonyl (Boc) groups are used to protect amines during spirocycle formation, followed by selective deprotection and carboxylation. Key steps include optimizing ring-closing reactions and controlling steric hindrance in the spiro core . Methodologies from analogous spiro compounds (e.g., 6-azaspiro[3.4]octane derivatives) suggest using carbodiimide-based coupling agents for carboxylation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming spirocyclic connectivity and stereochemistry. For example, peaks near 170 ppm indicate the carboxylic acid group, while sp-hybridized carbons appear between 30–60 ppm .
- LCMS : Used to verify molecular weight and purity. Adducts like [M+H] and [M+Na] provide diagnostic fragmentation patterns .
- Collision Cross Section (CCS) : Predicted CCS values via ion mobility spectrometry help validate 3D structural models .
Q. How does the spirocyclic structure influence biological interactions?
The rigid spiro architecture enhances binding selectivity to enzymes or receptors by restricting conformational flexibility. Studies on related compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) suggest bioisosteric replacement potential in drug design, particularly for mimicking peptide turn motifs . Biochemical assays, such as fluorescence polarization or SPR, are recommended to quantify target affinity .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Diastereomeric mixtures often arise during spirocycle formation. Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cycloadditions .
- Chromatographic Resolution : Reverse-phase HPLC with chiral columns to separate diastereomers .
Q. What experimental parameters optimize yields in spirocyclic carboxylation reactions?
- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions during carboxylation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Protecting Groups : Boc groups improve regioselectivity in carboxylation steps .
- Catalysis : Pd-mediated cross-coupling for late-stage functionalization .
Q. How can computational methods address contradictions in spectroscopic data?
Discrepancies in NMR or CCS predictions may arise from dynamic conformational exchange. Solutions include:
Q. What strategies validate the biological relevance of this compound derivatives?
- Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., ester vs. amide derivatives) to correlate structure with enzyme inhibition .
- Cryo-EM or X-ray Crystallography : To resolve binding modes with targets like proteases or GPCRs .
- Metabolic Stability Assays : Liver microsome studies to assess pharmacokinetic viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
